molecular formula C10H13NO3 B15052277 Methyl 2-ethyl-5-methoxyisonicotinate

Methyl 2-ethyl-5-methoxyisonicotinate

Cat. No.: B15052277
M. Wt: 195.21 g/mol
InChI Key: UPXFCQRJYVMRAO-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-5-methoxyisonicotinate is an organic compound with the molecular formula C10H13NO3. It is a derivative of isonicotinic acid and features a methoxy group at the 5-position, an ethyl group at the 2-position, and a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-ethyl-5-methoxyisonicotinate typically involves multi-step reactions. One common method includes the use of potassium carbonate and N,N-dimethylformamide under an inert atmosphere, followed by the addition of tetrakis(triphenylphosphine)palladium(0) and further reaction with hydrogen and palladium on activated charcoal in ethyl acetate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar multi-step synthetic routes optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-ethyl-5-methoxyisonicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy and ethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are typical.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-ethyl-5-methoxyisonicotinate has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of Methyl 2-ethyl-5-methoxyisonicotinate is not fully understood. it is believed to interact with molecular targets such as enzymes, potentially inhibiting their activity. For instance, its inhibition of histone deacetylases (HDACs) suggests it may influence gene expression by altering chromatin structure.

Comparison with Similar Compounds

Uniqueness: Methyl 2-ethyl-5-methoxyisonicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy, ethyl, and methyl ester groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 2-ethyl-5-methoxypyridine-4-carboxylate

InChI

InChI=1S/C10H13NO3/c1-4-7-5-8(10(12)14-3)9(13-2)6-11-7/h5-6H,4H2,1-3H3

InChI Key

UPXFCQRJYVMRAO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=N1)OC)C(=O)OC

Origin of Product

United States

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